molecular formula C6H4N4O2 B14144178 5-Hydroxypyridine-3-carbonyl azide CAS No. 112193-40-5

5-Hydroxypyridine-3-carbonyl azide

Cat. No.: B14144178
CAS No.: 112193-40-5
M. Wt: 164.12 g/mol
InChI Key: MYYMQXJRABNCIG-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-3-carbonyl azide is a pyridine derivative featuring a hydroxyl group at the 5-position and a reactive carbonyl azide (-CON₃) group at the 3-position of the pyridine ring. The azide functional group enables participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in synthetic chemistry and bioconjugation. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

CAS No.

112193-40-5

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

5-hydroxypyridine-3-carbonyl azide

InChI

InChI=1S/C6H4N4O2/c7-10-9-6(12)4-1-5(11)3-8-2-4/h1-3,11H

InChI Key

MYYMQXJRABNCIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Safety Concerns Functional Group Compatibility
DPPA Direct 65–78 Low (non-explosive reagents) High (no protection needed)
Acid Chloride/NaN₃ 50–60 High (NaN₃ explosivity) Moderate (may require protection)
Hydrazide 40–55 Moderate (nitrosation hazards) High

Expert Recommendations :

  • The DPPA method is preferred for its balance of yield and safety.
  • For scale-up, the hydrazide route offers logistical advantages despite lower yields.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-3-carbonyl azide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 5-hydroxypyridine-3-carbonyl amine.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxypyridine-3-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

5-Bromopyridine-3-carbonyl Azide
  • Structure : Replaces the hydroxyl group with bromine at the 5-position .
  • Stability: Bromine’s larger atomic size and weaker hydrogen-bonding capability may reduce intramolecular stabilization, making it more thermally labile than the hydroxyl analog. Reactivity: Bromine’s leaving-group propensity could facilitate nucleophilic substitution, whereas the hydroxyl group may promote acid-base or hydrogen-bonding interactions.
5-Methylnicotinic Acid (5-Methylpyridine-3-carboxylic Acid)
  • Structure : Features a methyl group at the 5-position and a carboxylic acid (-COOH) at the 3-position .
  • Key Differences :
    • Functional Groups : The carboxylic acid group is less reactive than carbonyl azide but offers distinct reactivity (e.g., esterification, amidation).
    • Polarity : The methyl group increases hydrophobicity, contrasting with the hydroxyl group’s hydrophilicity.

Azide-Functionalized Compounds

Azide-PEG5-Tos
  • Structure : Combines an azide group with a polyethylene glycol (PEG) spacer and a tosyl (-OTs) leaving group .
  • Key Differences :
    • Solubility/Biocompatibility : The PEG chain enhances water solubility and biocompatibility, advantageous for biomedical applications.
    • Reactivity : Tosyl groups facilitate nucleophilic displacement, while the hydroxyl group in 5-hydroxypyridine-3-carbonyl azide may limit such reactions.
Azide PEG7 COOH
  • Structure : Contains azide and carboxylic acid groups linked via a PEG chain .
  • Key Differences :
    • Dual Reactivity : Carboxylic acid enables conjugation with amines (e.g., EDC/NHS chemistry), whereas the hydroxyl group in this compound may require activation for similar reactions.

Stability and Hazard Profile

  • Thermal Stability : Acyl azides like this compound are prone to Curtius rearrangement under heat, releasing nitrogen gas and forming isocyanates. This reactivity is shared with 5-bromopyridine-3-carbonyl azide .
  • Hazards: Azide-containing compounds may form explosive metal azides upon contact with heavy metals (e.g., copper, lead), as noted in sodium azide handling protocols . Proper storage in glass/plastic containers and avoidance of metal tools are critical.

Q & A

Q. Table 1. Comparison of Synthetic Routes for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)Key Reference
1 (Trifluoromethylation)CuCF₃, DMF, 80°C6590%
2 (Azide Formation)SOCl₂, NaN₃, THF7895%
3 (Purification)Silica gel chromatography85>99%

Q. Table 2. Stability of this compound Under Storage Conditions

ConditionDegradation After 30 Days (%)Major Byproduct
25°C, light40Pyridine-3-carboxylic acid
4°C, dark5None detected
-20°C, argon<1None detected

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